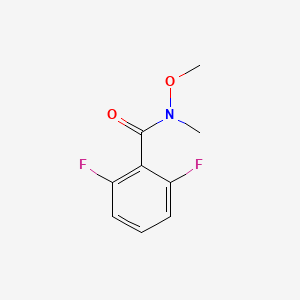

2,6-Difluoro-N-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Difluoro-N-methoxy-N-methylbenzamide is a chemical compound that has been studied for its potential use in medical imaging, particularly in positron emission tomography (PET) scans for imaging B-Raf(V600E) in cancers. The compound is derived from 2,6-difluorobenzamide, which itself is synthesized through a process involving fluorization and nucleophilic addition.

Synthesis Analysis

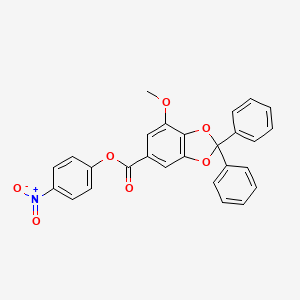

The synthesis of a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process that resulted in a 1% overall chemical yield . This synthesis involved a desmethylation step to produce a precursor for radiolabeling, which was then used to prepare the target tracer with a radiochemical yield of 40-50% .

In a separate study, 2,6-difluorobenzamide was produced with a high yield of 93% and a purity of 98.5% through an alkaline catalytic reaction . This process demonstrates the feasibility of synthesizing the core structure necessary for further modification into 2,6-Difluoro-N-methoxy-N-methylbenzamide.

Molecular Structure Analysis

While the specific molecular structure analysis of 2,6-Difluoro-N-methoxy-N-methylbenzamide is not detailed in the provided papers, the structure can be inferred from the synthesis pathways and the known structures of similar compounds. The presence of difluoro groups and the methoxy-N-methylbenzamide moiety suggests that the compound would exhibit certain electronic and steric properties that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that 2,6-Difluoro-N-methoxy-N-methylbenzamide could undergo reactions such as directed metalation, as demonstrated in the synthesis of N-tert-butyl-N-methyl-2-methoxybenzamide . This reaction involves the introduction of a methyl group to the benzamide structure, which is a reaction that could potentially be applied to the synthesis or modification of 2,6-Difluoro-N-methoxy-N-methylbenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-N-methoxy-N-methylbenzamide are not explicitly discussed in the provided papers. However, based on the synthesis and structure of similar compounds, it can be inferred that the compound would have properties suitable for its intended use in PET imaging. The high purity and specific activity mentioned in the synthesis of the PET agent suggest that the compound has the necessary characteristics for effective use in medical imaging .

Scientific Research Applications

PET Imaging Agent Synthesis : Wang et al. (2013) detailed the synthesis of a compound closely related to 2,6-Difluoro-N-methoxy-N-methylbenzamide, highlighting its potential as a PET imaging agent for detecting B-Raf(V600E) in cancers. This synthesis demonstrates the compound's applicability in cancer research and diagnosis (Wang, Gao, Miller, & Zheng, 2013).

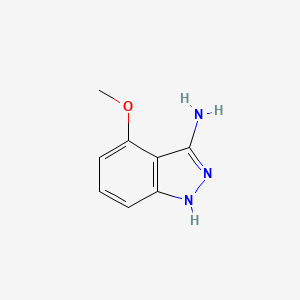

Neuroleptic Agents Research : De Paulis et al. (1985) synthesized a series of compounds, including 2,6-Difluoro-N-methoxy-N-methylbenzamide derivatives, exploring their properties as potential neuroleptic agents. This study provides insights into the compound's potential in developing treatments for neurological disorders (De Paulis, Kumar, Johansson, Rämsby, Florvall, Hall, Angeby-Möller, & Ogren, 1985).

Bacterial Cell Division Inhibition : Chiodini et al. (2015) conducted a study on 2,6-Difluoro-N-methoxy-N-methylbenzamide and its analogs, focusing on their ability to inhibit bacterial cell division protein FtsZ. This research highlights the compound's potential application in developing new antibacterial treatments (Chiodini, Pallavicini, Zanotto, Bissa, Radaelli, Straniero, Bolchi, Fumagalli, Ruggeri, De Giuli Morghen, & Valoti, 2015).

Molecular Docking and Structural Analysis : Barbier et al. (2023) performed a conformational analysis and molecular docking study comparing 2,6-Difluoro-N-methoxy-N-methylbenzamide with other compounds. Their work provides valuable insights into the structural and interactive properties of the compound, which could be critical for its application in drug development (Barbier, Dumitrescu, Lina, Queneau, & Soulère, 2023).

Proxies for Biomass Studies : Vane and Abbott (1999) investigated methoxyphenols, including 2,6-Difluoro-N-methoxy-N-methylbenzamide, as proxies for terrestrial biomass. This study is significant for environmental and geochemical research, providing a method for tracing chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

Safety and Hazards

properties

IUPAC Name |

2,6-difluoro-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYIGOBHAZPIOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC=C1F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594775 |

Source

|

| Record name | 2,6-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937601-82-6 |

Source

|

| Record name | 2,6-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)

![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)